molecular formula C13H13N3O B1273846 2-amino-N-(pyridin-2-ylmethyl)benzamide CAS No. 57786-49-9

2-amino-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B1273846
CAS No.: 57786-49-9
M. Wt: 227.26 g/mol
InChI Key: RSFYALXYWGNJJH-UHFFFAOYSA-N
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Description

2-amino-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C13H13N3O It is a benzamide derivative, characterized by the presence of an amino group and a pyridinylmethyl group attached to the benzamide core

Scientific Research Applications

2-amino-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Safety and Hazards

The safety and hazards information for “2-Amino-N-(2-pyridinylmethyl)benzamide” is not available in the sources I have access to. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Biochemical Analysis

Biochemical Properties

2-Amino-N-(2-pyridinylmethyl)benzamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylases (HDACs) and kinases such as Bcr-Abl. These interactions are crucial for its potential use as a dual inhibitor in cancer therapy. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting cellular processes such as gene expression and cell proliferation .

Cellular Effects

2-Amino-N-(2-pyridinylmethyl)benzamide has been shown to influence various types of cells and cellular processes. In cancer cells, it exhibits antiproliferative effects by inhibiting HDACs and Bcr-Abl kinases. This inhibition leads to changes in cell signaling pathways, resulting in reduced cell growth and induction of apoptosis. Additionally, the compound affects gene expression by altering the acetylation status of histones, which in turn influences the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 2-Amino-N-(2-pyridinylmethyl)benzamide involves its binding interactions with biomolecules. The compound binds to the active sites of HDACs and Bcr-Abl kinases, inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. The compound also affects cell signaling pathways by inhibiting the phosphorylation of downstream targets of Bcr-Abl, thereby disrupting cellular processes such as proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-(2-pyridinylmethyl)benzamide have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that the compound retains its inhibitory effects on HDACs and Bcr-Abl kinases for several hours in vitro. Long-term exposure to the compound may lead to adaptive responses in cells, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of 2-Amino-N-(2-pyridinylmethyl)benzamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects without causing severe toxicity. At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits .

Metabolic Pathways

2-Amino-N-(2-pyridinylmethyl)benzamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted in the urine. The compound’s metabolism can affect its bioavailability and efficacy in vivo .

Transport and Distribution

The transport and distribution of 2-Amino-N-(2-pyridinylmethyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the nucleus, where it exerts its effects on chromatin structure and gene expression. The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to cellular proteins .

Subcellular Localization

2-Amino-N-(2-pyridinylmethyl)benzamide is primarily localized in the nucleus, where it interacts with chromatin and affects gene expression. The compound’s subcellular localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments. In the nucleus, the compound binds to histones and other nuclear proteins, leading to changes in chromatin structure and transcriptional regulation. This localization is crucial for its role as an HDAC and kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 2-aminobenzamide with 2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:

2-aminobenzamide+2-pyridinecarboxaldehydeThis compound\text{2-aminobenzamide} + \text{2-pyridinecarboxaldehyde} \rightarrow \text{this compound} 2-aminobenzamide+2-pyridinecarboxaldehyde→this compound

The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino group and the pyridinylmethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-pyridinylmethyl)benzamide
  • 2-Amino-N-(4-pyridinylmethyl)benzamide
  • 2-Amino-N-(2-pyridinylmethyl)thiazole

Uniqueness

2-amino-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-12-7-2-1-6-11(12)13(17)16-9-10-5-3-4-8-15-10/h1-8H,9,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFYALXYWGNJJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384528
Record name 2-Amino-N-[(pyridin-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57786-49-9
Record name 2-Amino-N-[(pyridin-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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